N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid
Overview
Description
N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine typically involves the reaction of 4-methyl-2-nitrophenol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amine group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine: Similar structure but lacks the methyl group on the phenoxy ring.
N,N-dimethyl-3-(4-methylphenoxy)propan-1-amine: Similar structure but lacks the nitro group.
Uniqueness
N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.C2H2O4/c1-10-5-6-12(11(9-10)14(15)16)17-8-4-7-13(2)3;3-1(4)2(5)6/h5-6,9H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGIIWUSTVPVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(C)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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